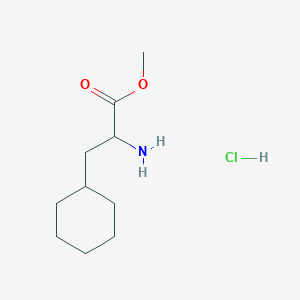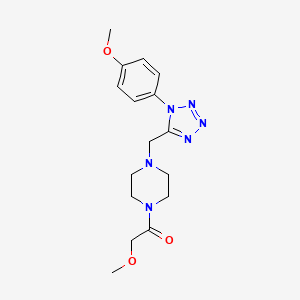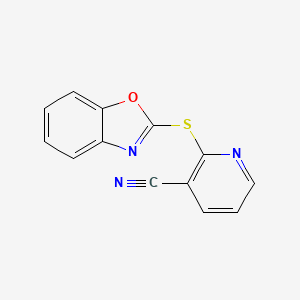
3-(Hydrazinylmethyl)quinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydrazinylmethyl)quinoline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 and a molecular weight of 246.14 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-(Hydrazinylmethyl)quinoline dihydrochloride, often involves reactions with α,β-unsaturated aldehydes . A common method is the Skraup and Doebner–Miller reactions, which use α,β-unsaturated aldehydes and substituted anilines . Heteropolyacids, like phosphotungstic acid, are often used as catalysts .Molecular Structure Analysis
The molecular structure of 3-(Hydrazinylmethyl)quinoline dihydrochloride consists of a quinoline ring attached to a hydrazinylmethyl group . The quinoline ring is a heterocyclic compound, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Applications De Recherche Scientifique
Synthesis and Structural Studies
Hydrazone and Pyrazoloquinoline Derivatives : Hydrazone derivatives show a broad range of biological activities. Pyrazoloquinoline derivatives, synthesized from arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, exhibit antimicrobial and antiviral activities. These derivatives have potential value due to their biological activities (Kumara et al., 2016).
Quinoxaline Derivatives Synthesis : Novel quinoxalines synthesized from 2-hydrazino-3-chloroquinoxaline demonstrated antimicrobial activity. These compounds represent a new class of biologically active molecules (Soliman & Amer, 2012).
Quinoline-3-Carbonitrile Derivatives : Sixty-three new quinoline-3-carbonitrile derivatives were synthesized, showing significant antimicrobial activities and potential as DNA-gyrase inhibitors (El-Gamal et al., 2018).
Biological and Pharmacological Applications
Antitumor Activity of Pyrrolone and Pyridazinone Derivatives : Synthesis of quinoline derivatives bearing a 2(3H)-furanone scaffold, evaluated for in vitro antitumor activity, demonstrated satisfactory results against breast and colon tumors (El‐Helw & Hashem, 2020).
Antituberculosis Activity of Quinoline Hydrazone Ligands : Quinoline hydrazone ligands and their Zn(II) complexes showed very good antituberculosis activity, highlighting their potential as new agents against tuberculosis (Mandewale et al., 2016).
Antibacterial and Antituberculosis Properties of Quinoline Derivatives : New series of quinoline derivatives synthesized from 2-trifluoromethyl aniline exhibited very good antibacterial and antituberculosis activities, indicating their potential as therapeutic agents (Eswaran et al., 2010).
Other Applications
Corrosion Inhibition Properties : Quinoline derivatives were studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution, demonstrating their potential in materials science applications (Lgaz et al., 2017).
Photovoltaic Properties in Organic–Inorganic Photodiode Fabrication : Quinoline derivatives were used in the fabrication of organic–inorganic photodiode, showcasing their application in the field of renewable energy and electronics (Zeyada et al., 2016).
Anti-Cancer Activity of Hydrazide Derivatives : Hydrazide derivatives incorporating a quinoline moiety showed significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines (Bingul et al., 2016).
Orientations Futures
The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . There is also a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives.
Propriétés
IUPAC Name |
quinolin-3-ylmethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8;;/h1-6,13H,7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQNBNLOBJGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinylmethyl)quinoline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2830777.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2830780.png)


![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)
![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830793.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)